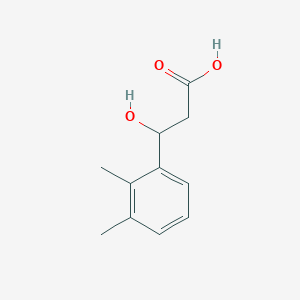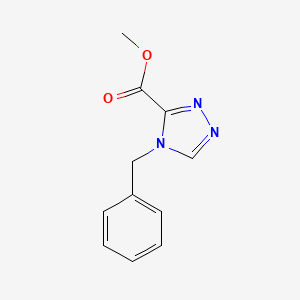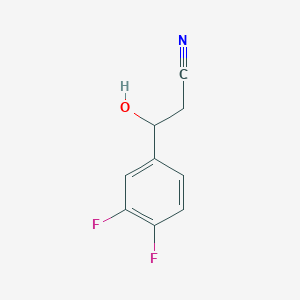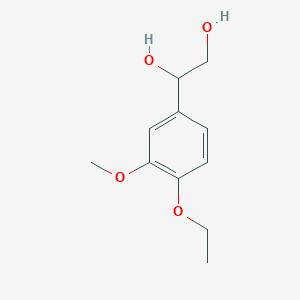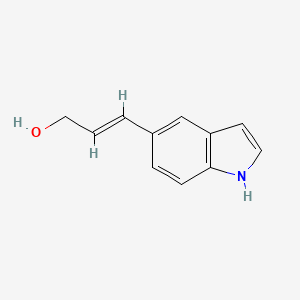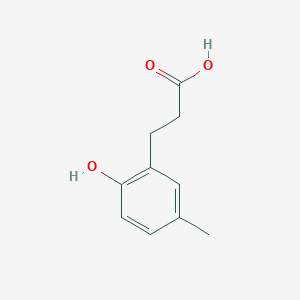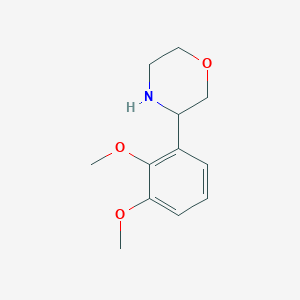![molecular formula C17H18N2O3 B13610410 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)
3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an amine with an aldehyde or ketone. The presence of both ethoxy and hydroxy groups in its structure contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide typically involves the reaction between 4-ethoxy-2-hydroxybenzaldehyde and N-methylbenzamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the use of more robust catalysts and optimized reaction conditions to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. These interactions can lead to various biological effects, including inhibition of enzyme activity or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(4-methoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide
- 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-ethylbenzamide
- 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzoate
Uniqueness
3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide is unique due to the presence of both ethoxy and hydroxy groups, which contribute to its distinctive chemical properties and potential applications. The combination of these functional groups allows for versatile chemical reactivity and the formation of various derivatives with different properties.
Propiedades
Fórmula molecular |
C17H18N2O3 |
|---|---|
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
3-[(4-ethoxy-2-hydroxyphenyl)methylideneamino]-N-methylbenzamide |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-15-8-7-13(16(20)10-15)11-19-14-6-4-5-12(9-14)17(21)18-2/h4-11,20H,3H2,1-2H3,(H,18,21) |
Clave InChI |
RFNLYCKHHRAELY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)C=NC2=CC=CC(=C2)C(=O)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


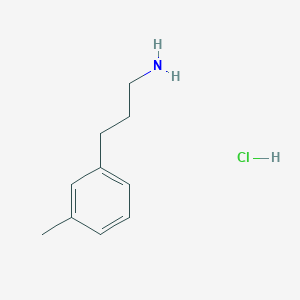
![1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13610343.png)
![1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)
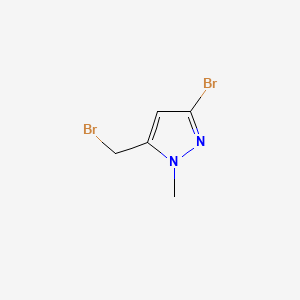

![Rel-methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate](/img/structure/B13610364.png)
